Crystallographic Planarity and Supramolecular Assembly: Direct Comparison with 4-Formylphenylboronic Acid
The formyl group of 2,3-difluoro-4-formylphenylboronic acid is essentially coplanar with the benzene ring, with a torsion angle C5–C4–C7–O3 of -0.7(2)°, while the boronic acid group is twisted by 18.2(2)° [1]. In contrast, the closely related analog 4-formylphenylboronic acid exhibits a boronic acid group rotation of 20.6(3)° out of the phenyl plane [2]. This 2.4° difference in boronic acid twist, coupled with the distinct intermolecular O–H···O hydrogen-bonding network in the target compound, produces a folded layer structure perpendicular to the a-axis that is absent in the 4-formyl analog [1][2]. The presence of an intramolecular O–H···F interaction further stabilizes the endo-oriented boronic acid conformation [1].
| Evidence Dimension | Boronic acid torsion angle relative to phenyl plane |
|---|---|
| Target Compound Data | 18.2(2)° |
| Comparator Or Baseline | 4-Formylphenylboronic acid: 20.6(3)° |
| Quantified Difference | Δ = 2.4° (reduced twist in target) |
| Conditions | Single-crystal X-ray diffraction at 293 K |
Why This Matters
This crystallographic differentiation directly impacts solid-state stability, hygroscopicity, and batch-to-batch consistency in anhydrous reaction setups.
- [1] C. A. L. Filgueiras, L. L. G. Justino, R. A. Burrow, et al. 2,3-Difluoro-4-formylphenylboronic acid. Acta Crystallographica Section C, 2007, 63(2), o82-o84. View Source
- [2] F. R. Fronczek, N. St. Luce, R. M. Strongin. Space-group revision for 4-formylphenylboronic acid. Acta Crystallographica Section C, 2001, 57(12), 1423-1425. View Source
